

L-Leucine-d10: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *L-Leucine-d10*

Cat. No.: *B008898*

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This technical guide provides an in-depth overview of the physical and chemical characteristics of **L-Leucine-d10**, a deuterated stable isotope-labeled amino acid. Intended for researchers, scientists, and drug development professionals, this document offers a consolidated resource of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Physical and Chemical Characteristics

L-Leucine-d10, a derivative of the essential branched-chain amino acid L-Leucine, is a powerful tool in metabolic research, quantitative proteomics, and as an internal standard in mass spectrometry-based applications.^[1] Its near-identical chemical properties to its unlabeled counterpart, coupled with a distinct mass shift, allow for precise tracing and quantification in complex biological matrices.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of **L-Leucine-d10**. It is important to note that while the substitution of hydrogen with deuterium does not significantly alter most physicochemical properties, slight variations may exist.^[2] Data for unlabeled L-Leucine is provided for comparison where available.

Identifier	Value
IUPAC Name	(2S)-2-amino-4-methyl-d10-pentanoic acid
Synonyms	L-Leucine-2,3,3,4,5,5,5',5',5'-d10, Leu-d10
CAS Number	106972-44-5[2]
Molecular Formula	C ₆ H ₃ D ₁₀ NO ₂ [2]
Molecular Weight	141.23 g/mol
Isotopic Purity	Typically ≥98 atom % D
Chemical Purity	Typically ≥98%

Physical Property	Value	Notes
Appearance	White to off-white solid/powder. [1]	
Melting Point	>300 °C[3]	Data for a similar L-Leucine (D10, 98%; 15N, 97%) compound. DL-Leucine-d10 has a reported melting point of 293-296 °C (subl.)
Density	1.293 g/cm ³ at 18 °C[3]	Data for the unlabeled compound is often cited for the labeled version.
Optical Rotation	[α] _D ²⁵ : -10.8° (c=2.2 in H ₂ O)	Value for unlabeled L-Leucine. [4] The optical rotation is expected to be very similar for the deuterated form.

Solubility Profile

The solubility of L-Leucine is influenced by the solvent, temperature, and pH. The following table presents solubility data for unlabeled L-Leucine in various solvents at different temperatures, which serves as a strong proxy for **L-Leucine-d10**.

Solvent	Temperature (°C)	Solubility (g/100g solvent)
Water	10	2.05
Water	20	2.27
Water	30	2.56
Water	40	2.93
Water	50	3.41
Methanol	10	0.038
Methanol	20	0.046
Methanol	30	0.055
Methanol	40	0.066
Methanol	50	0.079
Ethanol	10	0.013
Ethanol	20	0.015
Ethanol	30	0.018
Ethanol	40	0.021
Ethanol	50	0.025
n-Propanol	10	0.010
n-Propanol	20	0.012
n-Propanol	30	0.014
n-Propanol	40	0.017
n-Propanol	50	0.020
Isopropanol	10	0.016
Isopropanol	20	0.019
Isopropanol	30	0.023

Isopropanol	40	0.027
Isopropanol	50	0.032
n-Butanol	10	0.006
n-Butanol	20	0.007
n-Butanol	30	0.009
n-Butanol	40	0.011
n-Butanol	50	0.013
Isobutanol	10	0.014
Isobutanol	20	0.017
Isobutanol	30	0.020
Isobutanol	40	0.024
Isobutanol	50	0.029
Acetonitrile	10	0.007
Acetonitrile	20	0.008
Acetonitrile	30	0.010
Acetonitrile	40	0.012
Acetonitrile	50	0.014
1,4-Dioxane	10	0.008
1,4-Dioxane	20	0.010
1,4-Dioxane	30	0.012
1,4-Dioxane	40	0.014
1,4-Dioxane	50	0.017
Acetone	10	0.009
Acetone	20	0.011

Acetone	30	0.013
Acetone	40	0.016
Acetone	50	0.019
Methyl Acetate	10	0.015
Methyl Acetate	20	0.018
Methyl Acetate	30	0.022
Methyl Acetate	40	0.026
Methyl Acetate	50	0.031
Ethyl Acetate	10	0.018
Ethyl Acetate	20	0.021
Ethyl Acetate	30	0.025
Ethyl Acetate	40	0.030
Ethyl Acetate	50	0.036

Data for unlabeled L-Leucine
adapted from a 2023 study in
the Journal of Chemical &
Engineering Data.[\[5\]](#)

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of **L-Leucine-d10**, as well as its application in common research techniques.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes
- Spatula
- Mortar and pestle (if sample is not a fine powder)

Procedure:

- Ensure the **L-Leucine-d10** sample is a fine, dry powder. If necessary, gently grind the sample using a mortar and pestle.
- Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Set the apparatus to heat at a rate of 10-20 °C per minute for an initial approximate determination.
- Observe the sample through the magnifying lens. Note the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
- For a more precise measurement, allow the apparatus to cool. Then, using a fresh sample, heat rapidly to about 20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C per minute.
- Record the melting point range.^[6]

Determination of Solubility

This protocol outlines a gravimetric method for determining the solubility of **L-Leucine-d10** in a given solvent.

Apparatus:

- Analytical balance
- Vials with screw caps
- Constant temperature water bath or incubator
- Vortex mixer or shaker
- Centrifuge
- Pipettes
- Drying oven

Procedure:

- Add an excess amount of **L-Leucine-d10** to a pre-weighed vial.
- Record the total weight of the vial and the amino acid.
- Add a known volume or mass of the desired solvent to the vial.
- Securely cap the vial and place it in a constant temperature environment (e.g., a 25 °C water bath).
- Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
- After equilibration, centrifuge the vial to pellet the undissolved solid.
- Carefully pipette a known volume of the clear supernatant into a new pre-weighed vial.
- Record the weight of the vial and the supernatant.
- Place the vial with the supernatant in a drying oven at a temperature below the decomposition point of **L-Leucine-d10** (e.g., 60-80 °C) until the solvent has completely evaporated and a constant weight is achieved.
- Weigh the vial containing the dried solute.

- Calculate the solubility as the mass of the dissolved **L-Leucine-d10** per volume or mass of the solvent.^{[7][8]}

Determination of Optical Rotation

Optical rotation is a measure of the extent to which a chiral compound rotates plane-polarized light.

Apparatus:

- Polarimeter
- Sodium lamp (or other monochromatic light source)
- Polarimeter cell (cuvette) of a known path length (e.g., 1 dm)
- Volumetric flask
- Analytical balance

Procedure:

- Accurately weigh a known amount of **L-Leucine-d10** and dissolve it in a known volume of a specified solvent (e.g., water or 6 M HCl) in a volumetric flask.
- Calibrate the polarimeter with a blank solution (the pure solvent).
- Rinse the polarimeter cell with the prepared **L-Leucine-d10** solution and then fill the cell, ensuring no air bubbles are present.
- Place the cell in the polarimeter and measure the observed rotation (α).
- Calculate the specific rotation $[\alpha]$ using the following formula: $[\alpha] = \alpha / (l \times c)$ where:
 - α is the observed rotation in degrees.
 - l is the path length of the cell in decimeters (dm).
 - c is the concentration of the solution in g/mL.

- The temperature and wavelength of the light source should also be recorded.[\[9\]](#)[\[10\]](#)

Protocol for LC-MS/MS Analysis using L-Leucine-d10 as an Internal Standard

L-Leucine-d10 is frequently used as an internal standard for the accurate quantification of unlabeled L-Leucine in biological samples.[\[11\]](#)

Materials:

- **L-Leucine-d10**
- LC-MS/MS system
- Analytical column (e.g., C18)
- Mobile phase A (e.g., 0.1% formic acid in water)
- Mobile phase B (e.g., 0.1% formic acid in acetonitrile)
- Protein precipitation agent (e.g., ice-cold methanol or acetonitrile)
- Biological sample (e.g., plasma)

Procedure:

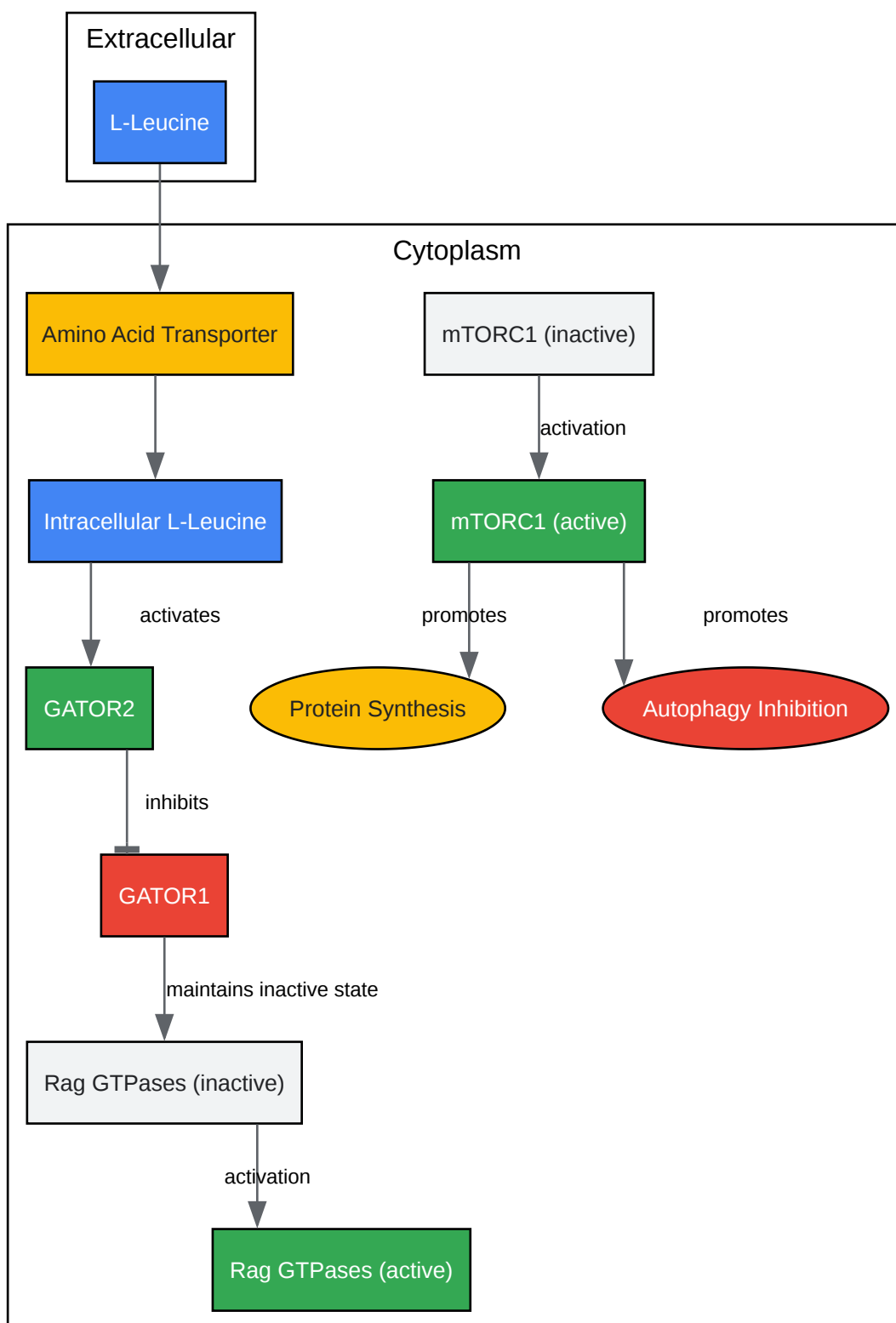
- Sample Preparation:
 - To a known volume of the biological sample (e.g., 100 μ L of plasma), add a known amount of **L-Leucine-d10** internal standard solution.
 - Add a protein precipitation agent (e.g., 400 μ L of ice-cold methanol), vortex thoroughly, and incubate at -20 °C for 20 minutes.
 - Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C.
 - Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the dried extract in a known volume of mobile phase A.
- LC-MS/MS Analysis:
 - Inject the reconstituted sample into the LC-MS/MS system.
 - Separate the analytes using a suitable gradient of mobile phases A and B.
 - Detect and quantify the unlabeled L-Leucine and the **L-Leucine-d10** internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.
- Data Analysis:
 - Create a calibration curve using known concentrations of unlabeled L-Leucine and a fixed concentration of **L-Leucine-d10**.
 - Determine the concentration of L-Leucine in the biological sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[\[12\]](#)

Signaling Pathways and Experimental Workflows

L-Leucine and the mTOR Signaling Pathway

L-Leucine is a key activator of the mechanistic Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[\[1\]](#) The diagram below illustrates the simplified activation of mTORC1 by L-Leucine.

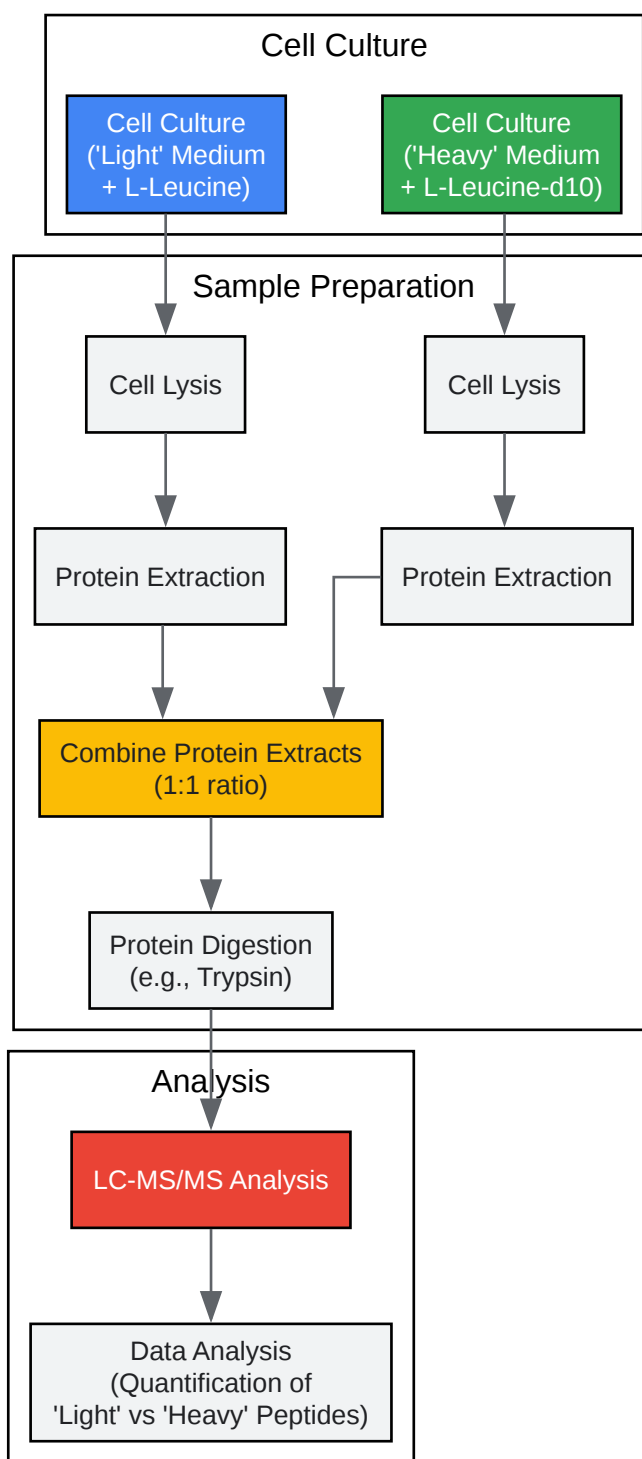


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Caption: Simplified mTORC1 signaling pathway activation by L-Leucine.

Experimental Workflow for Quantitative Proteomics using SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics. **L-Leucine-d10** can be used as the "heavy" amino acid in this workflow.



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Caption: Experimental workflow for quantitative proteomics using SILAC with **L-Leucine-d10**.

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